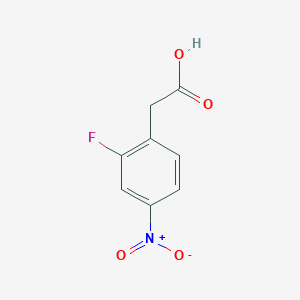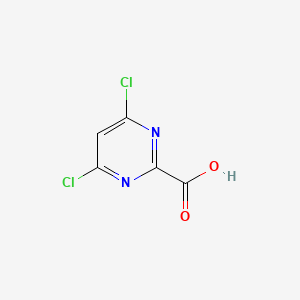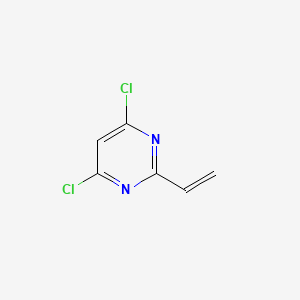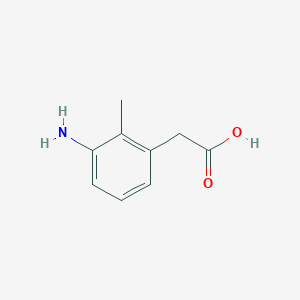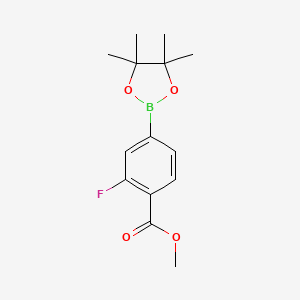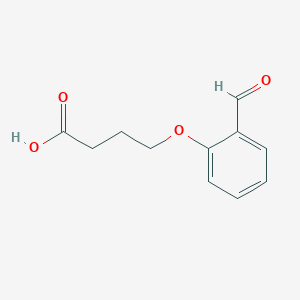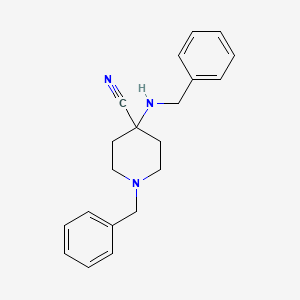![molecular formula C14H15FN2S B1322397 3-(4-Fluorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione CAS No. 899926-67-1](/img/structure/B1322397.png)
3-(4-Fluorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(4-Fluorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione” is a chemical compound . The molecular formula of this compound is C13H14FN3S .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a novel series of ether functionalization of spiro-tetronic acid derivatives have been designed and conveniently synthesized via three steps, including esterification, one-pot heterocyclization, and etherification reactions . Another study reported the synthesis of novel 3, 4-dihydropyrimidin-2 (1H)- thione based pongamol conjugates as antibacterial agents .Molecular Structure Analysis
The molecular structure of “3-(4-Fluorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione” can be analyzed using various spectroscopic techniques . The IR spectrum of a similar compound showed a broad absorption band at 3,424 cm −1 due to the presence of NH in the molecule .Chemical Reactions Analysis
The chemical reactions involving “3-(4-Fluorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione” can be complex and depend on the specific conditions and reactants used .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(4-Fluorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione” can be determined using various analytical techniques .Aplicaciones Científicas De Investigación
Proteomics Research
This compound is utilized in proteomics research due to its unique biochemical properties. It serves as a valuable biochemical tool for studying protein interactions and functions. Its molecular structure allows for the exploration of protein dynamics, post-translational modifications, and the complex interplay within the proteome .
Drug Discovery
In the realm of drug discovery , the compound’s distinctive molecular framework is being explored for its potential therapeutic applications. Its ability to interact with various biological targets is of significant interest, particularly in the development of novel pharmacological agents.
Neuroscience
The compound’s unique structure suggests potential applications in neuroscience . Researchers are investigating its effects on neural pathways and its potential to serve as a lead compound for the development of neuroprotective drugs.
Antibacterial Agents
There’s promising research indicating that derivatives of this compound exhibit antibacterial activity . These derivatives have been shown to be effective against certain bacterial strains, making them potential candidates for new antibacterial drugs .
Anti-Biofilm Activity
Some derivatives have demonstrated anti-biofilm activity , which is crucial in combating bacterial colonies that are resistant to conventional treatments. This property is particularly relevant in medical device coatings and pharmaceuticals aimed at preventing bacterial growth on surfaces .
Anti-Inflammatory Applications
The compound’s derivatives have been evaluated for their anti-inflammatory properties . They show potential as COX-2 enzyme inhibitors, which could lead to the development of new anti-inflammatory medications with fewer side effects compared to current drugs .
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary targets of 3-(4-Fluorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione are the COX-1 and COX-2 enzymes . These enzymes play a crucial role in the inflammatory response in the body.
Mode of Action
This compound interacts with its targets by inhibiting the activity of both COX-1 and COX-2 enzymes . This inhibition results in a decrease in the production of prostaglandins, which are key mediators of inflammation.
Biochemical Pathways
The inhibition of COX-1 and COX-2 enzymes affects the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins. By inhibiting this pathway, the compound reduces the production of these inflammatory mediators, thereby reducing inflammation.
Result of Action
The result of the action of 3-(4-Fluorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione is a significant anti-inflammatory activity . It inhibits both COX-1 and COX-2 enzymes with a selectivity index higher than celecoxib, a reference drug . This leads to a reduction in inflammation.
Propiedades
IUPAC Name |
3-(4-fluorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2S/c15-11-6-4-10(5-7-11)12-13(18)17-14(16-12)8-2-1-3-9-14/h4-7H,1-3,8-9H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSDYNRHIJUGVJK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)NC(=S)C(=N2)C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



